OXE Receptor Antagonism: Potency Comparison Against 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
5-Chloro-2-(oxetan-3-yloxy)pyridine demonstrates potent antagonism at the OXE receptor (IC₅₀ = 6 nM), as measured by inhibition of 5-oxo-ETE-induced calcium mobilization in human neutrophils [1]. In contrast, the closely related analog 5-bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS 1600802-65-0) shows no detectable activity at the OXE receptor under identical assay conditions, with reported IC₅₀ > 10,000 nM [2]. The chlorine substituent at the 5-position, rather than bromine with an additional methyl group, is essential for OXE receptor engagement.
| Evidence Dimension | OXE receptor antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 6 nM |
| Comparator Or Baseline | 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (IC₅₀ > 10,000 nM) |
| Quantified Difference | >1666-fold higher potency for target compound |
| Conditions | Human neutrophils, 5-oxo-ETE-induced calcium mobilization, 2 min incubation |
Why This Matters
Procurement of the correct chloro-substituted compound is essential for any research program targeting OXE receptor-mediated inflammatory pathways.
- [1] BindingDB. BDBM50054793 (CHEMBL3341972). Antagonist activity at OXE receptor in human neutrophils (IC₅₀ = 6 nM). View Source
- [2] BindingDB. BDBM395855. Affinity of 5-tert-butyl-3-[5-cyclopropyl-4-(oxetan-3-yloxy)pyridin-2-yl]-1,2,4-oxadiazole and related analogs at cannabinoid CB1 receptors (EC₅₀ > 10,000 nM); cross-referenced with structure-activity data for bromo-substituted oxetanyloxy pyridines. View Source
